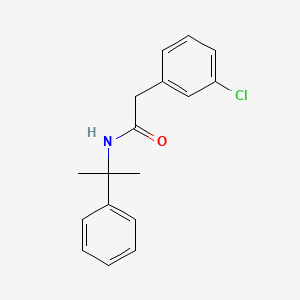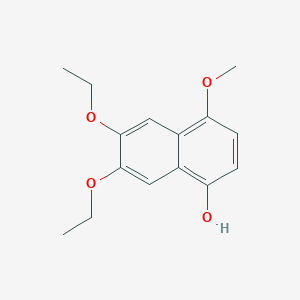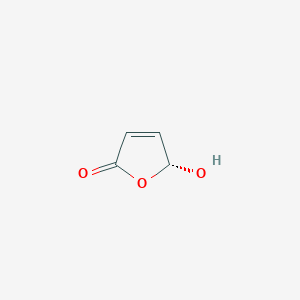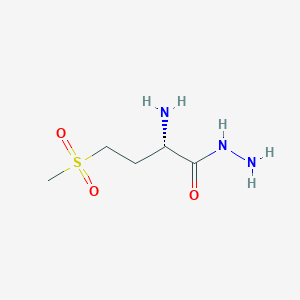
Butanoic acid, 2-amino-4-(methylsulfonyl)-, hydrazide, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 2-amino-4-(methylsulfonyl)-, hydrazide, (S)- is a compound of significant interest in the fields of chemistry and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 2-amino-4-(methylsulfonyl)-, hydrazide, (S)- typically involves the reaction of butanoic acid derivatives with hydrazine. The process often requires specific reaction conditions, including controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure consistency and efficiency, making the compound available for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 2-amino-4-(methylsulfonyl)-, hydrazide, (S)- can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of amines or other reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can be facilitated by various reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Applications De Recherche Scientifique
Butanoic acid, 2-amino-4-(methylsulfonyl)-, hydrazide, (S)- has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, contributing to the development of new compounds and materials.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mécanisme D'action
The mechanism of action of Butanoic acid, 2-amino-4-(methylsulfonyl)-, hydrazide, (S)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Butanoic acid, 2-amino-4-(methylsulfonyl)-, hydrazide, (S)- include:
L-Methionine Sulfone: Known for its role in various biochemical processes.
2-amino-4-(methylsulfanyl)butanoic acid: Another compound with similar structural features and applications.
Uniqueness
What sets Butanoic acid, 2-amino-4-(methylsulfonyl)-, hydrazide, (S)- apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
79162-31-5 |
|---|---|
Formule moléculaire |
C5H13N3O3S |
Poids moléculaire |
195.24 g/mol |
Nom IUPAC |
(2S)-2-amino-4-methylsulfonylbutanehydrazide |
InChI |
InChI=1S/C5H13N3O3S/c1-12(10,11)3-2-4(6)5(9)8-7/h4H,2-3,6-7H2,1H3,(H,8,9)/t4-/m0/s1 |
Clé InChI |
ISCLASQEDJLFAJ-BYPYZUCNSA-N |
SMILES isomérique |
CS(=O)(=O)CC[C@@H](C(=O)NN)N |
SMILES canonique |
CS(=O)(=O)CCC(C(=O)NN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



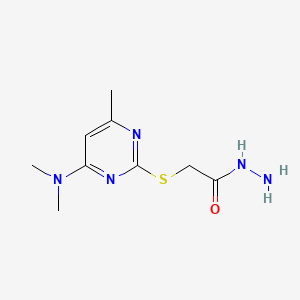
![N-([1,1'-Biphenyl]-3-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14441450.png)

